REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12].[CH3:13][NH2:14]>C(O)C>[CH3:12][O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[O:4][CH2:3][CH2:2][NH:14][CH3:13]
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=C(C=CC=C1)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Type
|
ADDITION
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Details
|
A 2N aqueous solution of sodium hydroxide was added to the remaining oil
|
Type
|
EXTRACTION
|
Details
|
the resulting slurry was extracted with ethyl acetate (2×250 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCCNC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |